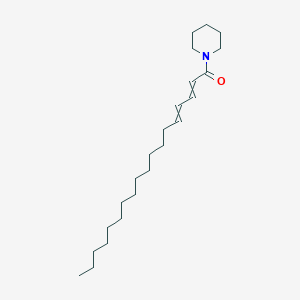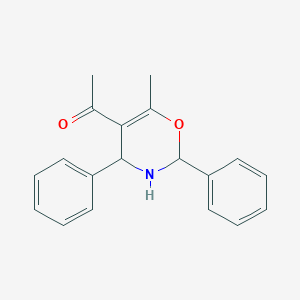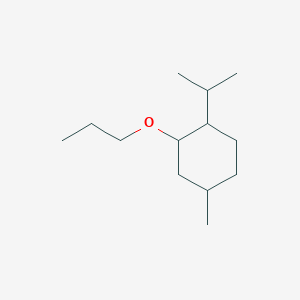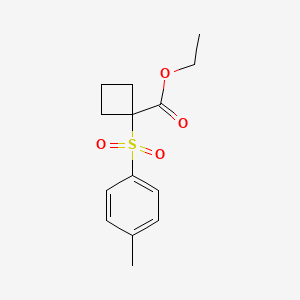![molecular formula C19H22N2O3 B12553985 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid CAS No. 177653-31-5](/img/structure/B12553985.png)
4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a benzamido group, and a phenylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 3-(dimethylamino)benzoic acid with an appropriate amine to form the benzamido intermediate.
Coupling Reaction: The benzamido intermediate is then coupled with 4-bromophenylbutanoic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Final Acidification: The final step involves acidification to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The benzamido group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido group can form π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the phenylbutanoic acid moiety.
4-(Benzamido)phenylbutanoic acid: Similar structure but without the dimethylamino group.
1-(4-(Benzamido)phenyl)-3-arylurea derivatives: Structurally related compounds with potential anticancer activity.
Uniqueness: 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid is unique due to the presence of both the dimethylamino and benzamido groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
177653-31-5 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[4-[[3-(dimethylamino)benzoyl]amino]phenyl]butanoic acid |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)17-7-4-6-15(13-17)19(24)20-16-11-9-14(10-12-16)5-3-8-18(22)23/h4,6-7,9-13H,3,5,8H2,1-2H3,(H,20,24)(H,22,23) |
InChI Key |
ZTNGOCKLOFPLDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Dimethylamino)ethyl]selanyl}ethan-1-ol](/img/structure/B12553920.png)
![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)

![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)

![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)

![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)

